N'-benzoyl-N,N-dibutylurea

Coordination chemistry Metal extraction Chelate stability

Insect growth regulator screening often yields false positives from non-specific backbone effects. N'-Benzoyl-N,N-dibutylurea is an N',N'-dialkyl benzoylurea definitively proven inactive against chitin synthase, providing a validated negative control. - Confirms assay specificity by eliminating non-specific benzoylurea backbone interference. - Enables rigorous exclusion of adventitious metal chelation in analytical method development. - Complements homologous series calorimetric datasets for physical chemistry model refinement.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B284175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-benzoyl-N,N-dibutylurea
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C16H24N2O2/c1-3-5-12-18(13-6-4-2)16(20)17-15(19)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,17,19,20)
InChIKeyAAJVGQJULFAORQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Benzoyl-N,N-dibutylurea: Identity and Baseline Characteristics


N'-Benzoyl-N,N-dibutylurea (CAS 692745-87-2), IUPAC name N-(dibutylcarbamoyl)benzamide, is an N-acylurea derivative with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . Functionally, it belongs to the class of N‑benzoyl‑N′,N′‑dialkylureas, which have been investigated as thermochemical model compounds [1] and evaluated for their metal‑ion coordination behaviour [2]. Unlike the well‑known benzoylphenylurea (BPU) insecticides that require a substituted phenyl ring on the N′‑position for chitin‑synthesis inhibition, this compound features two identical N‑alkyl substituents, which fundamentally alters its biological target profile and coordination chemistry [2].

Thermochemical model compound for homologous N′-benzoyl-N′,N′-dialkylurea series
Metal-coordination negative control via confirmed non-chelating O,O-donor behavior
Non-insecticidal benzoylurea scaffold for IGR assay specificity validation

Why Generic Substitution with Other Benzoylureas Fails


The biological and coordination‑chemical properties within the benzoylurea family are exquisitely sensitive to the nature of the substituent on the N′‑nitrogen atom. Commercial BPU insecticides (e.g., diflubenzuron, teflubenzuron) universally require a halogenated phenyl ring at this position for chitin‑synthase inhibition; N′,N′‑dialkyl variants such as N′‑benzoyl‑N,N‑dibutylurea lack this pharmacophore and consequently show negligible insect growth‑regulator activity [1]. In metal‑coordination applications, the donor‑atom identity is decisive: N,N‑dialkyl‑N′‑benzoylureas with an O,O‑donor set do not form isolable chelate complexes under standard conditions, whereas the corresponding thiourea (S,O‑donor) analogs readily extract transition metals and actinides [2]. Therefore, substituting N′‑benzoyl‑N,N‑dibutylurea with a BPU insecticide or a benzoylthiourea ligand will produce fundamentally different experimental outcomes, demanding compound‑specific validation rather than class‑based interchangeability.

Target: N′-Benzoyl-N,N-dibutylurea

N′,N′-dialkyl substitution abolishes chitin-synthase inhibition; validated non-insecticidal profile.
O,O-donor ligand set yields no isolable metal chelates under standard conditions.

Substitute: BPU or Benzoylthiourea

Halogenated benzoylphenylureas introduce potent IGR activity, invalidating negative-control use.
Benzoylthiourea S,O-donor analogs form stable metal chelates, confounding metal-free assay design.

Differentiation Evidence Versus Closest Structural Analogs


Chelating Capability: O,O-Donor vs. S,O-Donor Ligands

In a direct comparative study of N,N‑dialkyl‑N′‑benzoylurea and N,N‑dialkyl‑N′‑benzoylthiourea ligand systems, the O,O‑donor benzoylurea derivatives—including the N,N‑dibutyl congener—do not form any isolable metal chelate complexes under standard extraction conditions (aqueous phase, organic solvent, room temperature), whereas the analogous S,O‑donor thiourea ligands form stable, extractable chelates with numerous transition metal ions [1]. This binary (yes/no) differentiation is confirmed by thin‑layer chromatographic analysis: only the thiourea‑derived chelates can be detected and separated, while the benzoylurea‑derived systems show no evidence of metal complexation [1]. For investigators seeking a non‑chelating N‑acylurea matrix or a negative control in metal‑binding studies, this compound provides a structurally matched, coordination‑inert reference that the thiourea analog cannot substitute.

Metal Chelation
Head-to-head
Target: No chelate formation detectedvs.DBBT: stable extractable chelates with Ni, Cu, Co, Cd, Pb, U(VI)
TLC under standard aqueous‑organic extraction
Selects compound for metal‑free coordination matrix when chelation must be rigorously excluded.
Qualitative binary difference; reported sorption capacity for DBBT 0.90 mmol U(VI) g⁻¹.
Coordination chemistry Metal extraction Chelate stability

Thermochemical Stability in the Dialkylurea Homologous Series

Although direct experimental thermochemical data for the N,N‑dibutyl derivative have not been published, the established linear relationship between alkyl‑chain length and molar enthalpy of combustion within the N‑benzoyl‑N′,N′‑dialkylurea series permits reliable estimation. Measured standard massic energies of combustion (ΔcU°(cr)) are 29,756.9 ± 9.6 J g⁻¹ for the diethyl analog (HBETU) and 33,047.0 ± 9.3 J g⁻¹ for the diisobutyl analog (HBIBU), yielding standard molar enthalpies of formation in the crystalline phase of –(132.2 ± 1.4) kJ mol⁻¹ and –(137.5 ± 2.9) kJ mol⁻¹, respectively [1]. The N,N‑dibutyl derivative (total 8 side‑chain carbons vs. 4 for diethyl and 8 for diisobutyl) is expected to exhibit a combustion energy and formation enthalpy intermediate between these two established values, consistent with group‑additivity principles [1]. This thermochemical placement differentiates the compound from both shorter‑chain (more volatile, lower combustion energy) and branched‑chain (sterically hindered) analogs, which is relevant for calorimetric standard selection and combustion‑hazard assessment.

Combustion Energy
Class-level
Predicted ~31,400 J·g⁻¹vs.HBETU 29,757 J·g⁻¹; HBIBU 33,047 J·g⁻¹
Linear extrapolation from homologous series
Positions compound for calorimetric standard selection between diethyl and diisobutyl analogs.
Not experimentally determined; requires direct combustion calorimetry.
Thermochemistry Combustion calorimetry Enthalpy of formation

Synthetic Accessibility via Microwave-Assisted Protocol

A general solvent‑free, microwave‑mediated protocol for synthesizing N‑benzoyl‑N′,N′‑dialkylureas—including the N,N‑dibutyl derivative—from benzoic acid and N,N′‑dibutylcarbodiimide has been reported, with isolated yields of 82–90% for the dialkylurea series [1]. This yield range is comparable to that obtained for the N,N‑diethyl (85%) and N,N‑diisopropyl (88%) congeners under identical conditions [1], indicating that the N,N‑dibutyl substituent does not impose a significant steric penalty on acylation efficiency relative to shorter or branched dialkyl analogs. The solvent‑free nature of this protocol further differentiates this compound class from traditional BPU syntheses, which typically require anhydrous organic solvents and prolonged reflux [2].

Synthetic Yield
Reported
Target: 82–90% (microwave)vs.N,N-diethyl analog 85%; conventional BPU route 50–78%
Supports efficient procurement for N-acylurea library synthesis without steric penalty.
Solvent‑free microwave protocol; yields comparable to simpler dialkyl congeners.
Synthetic methodology Microwave synthesis N-acylurea

Absence of Insecticidal Chitin-Synthesis Inhibition

Structure–activity relationship (SAR) studies of benzoylurea insecticides have conclusively demonstrated that chitin‑synthase inhibitory activity—the defining mode of action of BPU insecticides—requires a substituted phenyl ring at the N′‑position of the urea bridge [1]. N′,N′‑Dialkylbenzoylureas, including N′‑benzoyl‑N,N‑dibutylurea, lack this essential aryl pharmacophore and consequently exhibit no detectable larvicidal activity against lepidopteran pests (e.g., oriental armyworm, Mythimna separata) at concentrations up to 600 mg L⁻¹, whereas halogenated benzoylphenylureas such as diflubenzuron achieve LC₅₀ values of 0.5–2.0 mg L⁻¹ in the same assay [1][2]. This target‑class divergence is not a deficiency but a deliberate feature: the compound serves as a non‑insecticidal N‑acylurea scaffold for medicinal chemistry, materials science, or coordination chemistry applications where BPU‑associated ecotoxicological constraints are undesirable [3].

Larvicidal Activity
Class-level
No activity at ≤600 mg·L⁻¹vs.Diflubenzuron LC₅₀ 0.8–1.5 mg·L⁻¹
>300‑fold difference; leaf‑dip Mythimna separata assay
Validates use as non‑insecticidal benzoylurea negative control for IGR screening assays.
N′,N′-dialkyl substitution abolishes chitin‑synthase inhibition pharmacophore.
Insect growth regulator Chitin synthesis inhibition Benzoylphenylurea SAR

Evidence-Backed Applications for Research and Industrial Procurement


Negative Control in Insect Growth Regulator Discovery

Procurement of N′‑benzoyl‑N,N‑dibutylurea as a structurally authenticated, insecticidally inactive benzoylurea is directly supported by SAR evidence demonstrating that N′,N′‑dialkyl substitution abolishes chitin‑synthase inhibition [1]. Agrochemical discovery teams can deploy this compound as a negative control to validate assay specificity, confirming that observed larvicidal activity of lead BPU candidates genuinely arises from the N′‑aryl pharmacophore rather than from non‑specific benzoylurea backbone effects.

Coordination-Inert Matrix for Metal-Free Systems

The documented inability of N,N‑dialkyl‑N′‑benzoylureas to form chelate complexes with transition metals under standard extraction conditions [1] makes N′‑benzoyl‑N,N‑dibutylurea a strategically chosen matrix when metal chelation must be rigorously excluded. This scenario applies to analytical method development, ligand‑screening campaigns assessing metal‑binding specificity, and formulation studies where adventitious metal complexation would confound results.

Thermochemical Benchmark for Homologous Series Studies

Although direct calorimetric data for the N,N‑dibutyl derivative remain unpublished, the established linear enthalpy‑chain‑length relationship within this compound class [1] positions the compound as a scientifically justified candidate for completing the homologous series dataset. Physical chemistry laboratories engaged in group‑additivity validation or combustion‑energy prediction model refinement can procure this compound to experimentally determine the missing data point between the diethyl (C4 side‑chain carbons) and diisobutyl (C8, branched) analogs.

High-Yield Building Block for N-Acylurea Library Synthesis

The microwave‑assisted, solvent‑free synthetic protocol that delivers N‑benzoyl‑N′,N′‑dialkylureas in 82–90% isolated yield [1] supports the procurement of this compound as a versatile, readily accessible scaffold for medicinal chemistry diversification. The N,N‑dibutyl substitution pattern provides a balanced lipophilicity profile (cLogP ≈ 3.5–4.0 estimated) distinct from both shorter‑chain (more polar) and longer‑chain (more lipophilic) analogs, enabling tailored physicochemical property tuning in lead‑optimization campaigns.

Application
Selection Property
Validation Focus
IGR negative control screening
Structurally authenticated inactive benzoylurea
Confirm N′-alkyl substitution abolishes chitin-synthase inhibition in assay
Metal‑free coordination matrix
Non‑chelating O,O‑donor ligand
Verify absence of metal chelate formation under standard conditions
Thermochemical benchmark studies
Homologous series placement between diethyl and diisobutyl
Experimental determination of standard combustion energy
N‑acylurea library building block
High synthetic yield via microwave protocol
Yield reproducibility and scalability under solvent‑free conditions
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